Hafnium sulfide is classified as a dichalcogenide material, similar to molybdenum disulfide and tungsten disulfide. It exhibits a layered structure that can be exfoliated into few-layer nanosheets, which are essential for its application in two-dimensional materials science. The compound is categorized under transition metal dichalcogenides, specifically within the family of two-dimensional semiconductors.
Hafnium sulfide can be synthesized through several methods:
Hafnium sulfide crystallizes in a layered structure characterized by weak van der Waals forces between the layers. The most stable form is the octahedral (1T) structure, where each layer consists of hafnium atoms sandwiched between sulfur atoms. The molecular weight of hafnium sulfide is approximately 242.62 g/mol. The electronic properties of HfS₂ vary with thickness; bulk HfS₂ has an indirect band gap of about 2 eV, while monolayer HfS₂ exhibits a direct band gap of approximately 1.2 eV .
Hafnium sulfide participates in various chemical reactions:
The mechanism of action for hafnium sulfide primarily relates to its electronic properties as a semiconductor:
The result of this action includes the creation of stable few-layer flakes suitable for high-performance electronic devices .
The physical and chemical properties of hafnium sulfide include:
Hafnium sulfide has diverse applications due to its unique properties:
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